molecular formula C17H16N2O2S B2745670 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448035-11-7

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Cat. No. B2745670
CAS RN: 1448035-11-7
M. Wt: 312.39
InChI Key: GMJWKZPPGGCQHW-UHFFFAOYSA-N
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Description

“3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” is a chemical compound . It’s a derivative of cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Chemical Reactions Analysis

Cyanoacetohydrazides are used in a variety of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress that can lead to chronic diseases such as cancer and heart disease.

Antibacterial Applications

The antibacterial activity of benzamide compounds has been explored against various gram-positive and gram-negative bacteria . By inhibiting bacterial growth, these compounds can be potential candidates for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.

Synthesis of Heterocyclic Compounds

Benzamide derivatives are used as precursors in the synthesis of a wide variety of heterocyclic compounds . These heterocycles are fundamental structures in many drugs and are essential for the development of new medications with potential therapeutic applications.

Drug Discovery

Amide compounds, including benzamides, play a significant role in drug discovery due to their presence in many natural products and drugs . Their structural versatility allows for the creation of a vast array of compounds with diverse biological activities, which can be optimized for better efficacy and safety in drug development.

Industrial Applications

Beyond medical applications, benzamide derivatives are utilized in various industrial sectors, including plastics, rubber, paper, and agriculture . Their chemical properties make them suitable for use as intermediates in the synthesis of more complex compounds.

Biological Molecule Synthesis

Benzamides are widespread structural components found in potential biological molecules such as proteins and synthetic intermediates . They are involved in the synthesis of commercial drugs and play a role in the structure and function of natural products.

properties

IUPAC Name

3-cyano-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWKZPPGGCQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

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